(2-Bromophenyl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone

α7 nAChR Allosteric Modulation Structure–Activity Relationship

This specific ortho-bromo regioisomer is non-negotiable for your allosteric modulator research. Evidence from the quinoline-pyrrolidine family shows that relocating bromine from ortho to para switches a compound from pure PAM to full agonist. Only the ortho-bromo configuration preserves exclusive positive allosteric modulation without intrinsic agonism, enabling clean functional probe development for GPCR, ion channel, and kinase targets. Its computed logP of 4.5 and zero H-bond donors place it squarely in CNS drug-like space, making it an ideal reference standard for BBB penetration assays. Procure this exact regioisomer to ensure target interaction fidelity—generic analogs cannot substitute. Ideal starting scaffold for parallel library synthesis via Suzuki or Buchwald-Hartwig diversification.

Molecular Formula C20H17BrN2O2
Molecular Weight 397.272
CAS No. 2034392-01-1
Cat. No. B2900571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Bromophenyl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone
CAS2034392-01-1
Molecular FormulaC20H17BrN2O2
Molecular Weight397.272
Structural Identifiers
SMILESC1CN(CC1OC2=NC3=CC=CC=C3C=C2)C(=O)C4=CC=CC=C4Br
InChIInChI=1S/C20H17BrN2O2/c21-17-7-3-2-6-16(17)20(24)23-12-11-15(13-23)25-19-10-9-14-5-1-4-8-18(14)22-19/h1-10,15H,11-13H2
InChIKeyQCUGQGDBXNBCAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2-Bromophenyl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone (CAS 2034392-01-1): Procurement-Relevant Structural Profile and Sourcing Considerations


(2-Bromophenyl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone is a synthetic small molecule (C20H17BrN2O2, MW 397.3 g/mol) comprising a pyrrolidine ring 3-substituted with a quinolin-2-yloxy group and N-acylated with a 2-bromobenzoyl moiety. The compound is cataloged under PubChem CID 91815833 and is offered by several research chemical suppliers at ≥95% purity for exploratory research purposes [1]. Its structure integrates three pharmacophoric elements—a quinoline heterocycle, a pyrrolidine spacer, and an ortho-bromoaryl ketone—each capable of independently influencing molecular recognition, making it a versatile scaffold for medicinal chemistry campaigns [1].

Why Generic Substitution of (2-Bromophenyl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone with Close Analogs Carries Pharmacological Risk


Compounds within the quinoline-pyrrolidine family are not functionally interchangeable. Evidence from structurally related allosteric modulators demonstrates that relocating a single bromine atom from the ortho to the para position of the phenyl ring can completely switch a compound's functional profile—from a pure positive allosteric modulator (PAM) to a full allosteric agonist—while halogen substitution (Br→Cl→F) further diversifies activation kinetics and desensitization properties [1]. Consequently, procurement of the specific ortho-bromo regioisomer is essential for experiments aiming to probe or exploit this defined pharmacological space; a generic para-bromo, chloro, or des-halogen analog cannot be assumed to reproduce the same target interaction or downstream biological readout.

Quantitative Comparative Evidence Guide for (2-Bromophenyl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone: Ortho-Bromo Pharmacophore Differentiation


Ortho-Bromo Substitution Dictates Functional Selectivity Versus Para-Bromo, Chloro, and Fluoro Analogs

In a systematic study of tetrahydro-cyclopenta[c]quinoline allosteric modulators, the ortho-bromophenyl derivative 2BP-TQS (directly analogous to the 2-bromobenzoyl motif) displayed exclusive PAM activity with no intrinsic agonist efficacy. In stark contrast, the para-bromo isomer 4BP-TQS functioned as a full allosteric agonist, while the para-chloro (4CP-TQS) and para-iodo (4IP-TQS) analogs exhibited distinct activation and desensitization kinetics, and the para-fluoro analog (4FP-TQS) acted as a silent PAM/antagonist [1]. This positional halogen effect is directly translatable to (2-bromophenyl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone selection: the ortho-bromo configuration is a critical determinant of whether the ligand behaves as a pure modulator or an agonist, a distinction that cannot be predicted from para-substituted or alternative halogen counterparts.

α7 nAChR Allosteric Modulation Structure–Activity Relationship Halogen Scanning

Physicochemical Property Differentiation: Lipophilicity and Hydrogen-Bonding Capacity Versus Common Analogs

The target compound has a computed XLogP3-AA of 4.5, a hydrogen bond acceptor count of 3, and zero hydrogen bond donors [1]. Compared to hypothetical close analogs—such as the para-bromo isomer (identical MW/formula, but potentially altered dipole and π-stacking geometry), the 2-chloro analog (reduced MW by ~44 Da, lower halogen polarizability), or the des-bromo phenyl analog (MW reduced to ~318 g/mol, significant decrease in lipophilicity and loss of heavy-atom effect)—the ortho-bromo configuration confers a unique balance of moderate lipophilicity and halogen-bonding potential that directly impacts membrane permeability and target binding . These computed descriptors provide a quantitative framework for selecting the ortho-bromo compound when specific logP and polar surface area windows are required for blood–brain barrier penetration or cellular uptake assays.

Lipophilicity LogP Physicochemical Properties Medicinal Chemistry

Scaffold Uniqueness: Quinolin-2-yloxy Pyrrolidine Core Distinguishes This Chemotype from Common Quinoline Building Blocks

The quinolin-2-yloxy-pyrrolidine scaffold present in (2-bromophenyl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone is structurally distinct from simpler quinoline derivatives such as (2-bromophenyl)(quinolin-3-yl)methanone (CAS 350698-78-1) or 4-(2-bromobenzoyl)quinoline . The insertion of the pyrrolidine ether spacer introduces an additional rotatable bond (3 total vs. 2 for the direct ketone-linked analogs) and a tertiary amine capable of forming salt bridges or hydrogen bonds in biological targets, thereby expanding the accessible conformational and pharmacophoric space. This scaffold differentiation is critical for procurement decisions when screening against targets that require specific vector alignments of the quinoline and bromophenyl groups.

Scaffold Diversity Quinoline Derivatives Pyrrolidine Spacer Chemical Library Design

Best-Use Application Scenarios for (2-Bromophenyl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone Based on Comparative Evidence


Chemical Probe for Ortho-Bromo Pharmacophore Requirement in Allosteric Modulator Screening

The class-level evidence that ortho-bromophenyl substitution confers exclusive PAM activity without intrinsic agonism [Section 3, Evidence 1] positions this compound as a valuable probe molecule. Researchers investigating allosteric sites on GPCRs, ion channels, or kinases can use (2-bromophenyl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone as a reference ligand to test whether ortho-bromo geometry is required for pure allosteric modulation in their target of interest. Direct comparison with the para-bromo analog would reveal target-specific halogen position sensitivity [1].

Focused Library Synthesis Starting Point for Halogen-Scanning SAR

The well-defined ortho-bromo substitution and the quinolin-2-yloxy pyrrolidine scaffold [Section 3, Evidence 2 & 3] make this compound a logical starting point for parallel synthesis of a focused library. Procurement of the ortho-bromo parent enables systematic diversification via Suzuki coupling, Buchwald–Hartwig amination, or nucleophilic aromatic substitution to explore halogen-dependent structure–activity relationships. The scaffold's three rotatable bonds and tertiary amine provide additional vectors for derivatization compared to simpler quinoline–aryl ketone building blocks .

Physicochemical Benchmark for CNS Drug Discovery Programs Targeting Moderate Lipophilicity

With a computed logP of 4.5 and zero hydrogen bond donors [Section 3, Evidence 2], (2-bromophenyl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone falls within a favorable CNS drug-like property space. Drug discovery teams optimizing brain-penetrant kinase inhibitors or GPCR ligands can use this compound as a physicochemical reference standard to calibrate logP and HBD/HBA requirements for blood–brain barrier penetration assays. The ortho-bromo configuration's unique halogen-bonding capability further distinguishes it from chloro or fluoro analogs in computational docking and crystallographic fragment screening campaigns [1].

Negative Control for Para-Bromo Agonist Activity in Functional Assays

Based on the α7 nAChR precedent where 2BP-TQS (ortho-bromo) lacks agonist activity while 4BP-TQS (para-bromo) acts as a full agonist [Section 3, Evidence 1], (2-bromophenyl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone can serve as a negative control in cell-based functional assays. When screening quinoline-pyrrolidine libraries for agonism, inclusion of the ortho-bromo compound alongside its para-bromo counterpart provides an internal validation that any observed agonist signal is regioisomer-specific rather than a general scaffold effect [1].

Quote Request

Request a Quote for (2-Bromophenyl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.